molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6

1-Acetylbicyclo[1.1.1]pentane

Cat. No.: B160217
CAS No.: 137335-61-6
M. Wt: 110.15 g/mol
InChI Key: DOKIJRPCPVSRQF-UHFFFAOYSA-N
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Description

1-Acetylbicyclo[1.1.1]pentane is a specialized chemical building block featuring a ketone functional group on the strained, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold. This motif is highly valued in medicinal chemistry as a bioisostere for para -substituted phenyl rings and alkynes, enabling the design of novel therapeutics with improved properties . The incorporation of the BCP core can significantly enhance key drug characteristics, including aqueous solubility, metabolic stability, and the overall three-dimensionality of lead compounds, aligning with the "Escape from Flatland" principle in drug design . The acetyl group in this compound provides a versatile synthetic handle for further transformations. It can be used to access a variety of other valuable BCP-containing derivatives, such as alcohols, acids, and amines, through standard functional group interconversions . The synthesis of BCP ketones, while historically challenging, can be achieved through advanced methods like Friedel-Crafts acylation of (hetero)aromatic systems with BCP acyl chlorides, highlighting their utility in expanding chemical space . This product is intended for use as a research chemical in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting thorough safety assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKIJRPCPVSRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Pathways Involving the Bicyclo 1.1.1 Pentane Acetyl Motif

Mechanisms of Radical Addition to [1.1.1]Propellane

Radical addition represents a cornerstone for creating functionalized BCPs. rhhz.net This approach leverages the homolytic cleavage of the strained central bond in [1.1.1]propellane to generate a stable bicyclo[1.1.1]pentyl radical, which can then be trapped to form a variety of derivatives. rhhz.net The general applicability of this method has made it a popular strategy in medicinal chemistry for synthesizing BCPs as bioisosteres for groups like 1,4-disubstituted arenes, alkynes, and t-butyl groups. nih.govacs.orgacs.org

The fundamental step in the radical-mediated functionalization of [1.1.1]propellane is the homolytic cleavage of the central C1–C3 bond. researchgate.net This process is initiated by the addition of a radical species (R•) to one of the bridgehead carbons of [1.1.1]propellane. This addition relieves the significant strain energy of the propellane (estimated at 65–68 kcal/mol) and forms a bridgehead BCP radical. wiley.com This intermediate is kinetically stable and serves as a key species in a radical chain reaction. rhhz.net

The propagation of the radical chain typically involves the following steps:

Initiation: A radical initiator generates the initial radical (R•). This can be achieved thermally or, more commonly, through photoredox catalysis. nih.govnih.gov

Addition: The generated radical adds to the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical. rhhz.netnih.gov

Propagation/Trapping: The BCP radical can then react further. In the context of forming a simple 1-substituted BCP, it might abstract an atom (e.g., a halogen) from a suitable donor to yield the final product and a new radical that continues the chain. beilstein-journals.org In multicomponent reactions, this radical can be trapped by other species present in the reaction mixture. nih.govnih.gov

It is worth noting that oligomerization, forming so-called [n]staffanes, can be a competing side reaction if the chain-transfer process is not efficient. rhhz.netbeilstein-journals.org However, under optimized conditions, the formation of the desired monosubstituted or 1,3-disubstituted BCP can be highly selective. beilstein-journals.org

While radical additions are often viewed through the lens of bond dissociation energies and radical stability, polar effects play a crucial role in the C-C bond formation and ring-opening of [1.1.1]propellane. nih.gov The transition state of the radical addition can be significantly influenced by the electrophilicity or nucleophilicity of the incoming radical.

For instance, the reaction of [1.1.1]propellane with electrophilic nitrogen-radicals is facilitated by strong polar effects in the transition state for C–N bond formation and ring-opening. researchgate.netresearchgate.net This suggests that a degree of charge separation exists in the transition state, which stabilizes it and lowers the activation barrier.

Similarly, in the context of C-C bond formation, the polarity matching between the BCP radical and a subsequent acceptor molecule is important. nih.govnih.gov The BCP radical, which has partial sp² character, can be selectively trapped by an electron-rich acceptor. nih.govnih.gov This principle has been exploited in transition-metal-free multicomponent reactions where a BCP radical, formed from the addition of an alkyl radical to [1.1.1]propellane, is then trapped by a borylating agent. nih.govnih.gov

FactorDescriptionImplication for BCP Synthesis
Radical Electrophilicity The electron-deficient nature of the incoming radical.Electrophilic radicals can exhibit enhanced reactivity towards the electron-rich central bond of [1.1.1]propellane, facilitating the ring-opening. researchgate.netresearchgate.net
Polarity Matching The complementary electronic nature of the BCP radical intermediate and a trapping agent.A nucleophilic BCP radical will react more readily with an electrophilic trap, and vice versa, leading to higher selectivity in multicomponent reactions. nih.govnih.gov
Transition State Stabilization Charge separation in the transition state of the radical addition.Polar effects can lower the activation energy of the reaction, making it more efficient. nih.govresearchgate.net

Transition Metal-Free Multi-Component Difunctionalization

A significant advancement in BCP synthesis is the development of transition-metal-free, multi-component difunctionalization reactions of [1.1.1]propellane. nih.govnih.gov These methods allow for the simultaneous introduction of two different functional groups at the C1 and C3 positions in a single step, offering high efficiency and atom economy. nih.govwiley.com

One notable strategy involves the generation of an alkyl radical from a readily available precursor, such as a carboxylic acid or an organohalide. nih.govnih.gov This radical then adds to [1.1.1]propellane to form the key BCP radical intermediate. This intermediate is subsequently trapped by a second component, often a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), to yield a 1-alkyl-3-boryl-bicyclo[1.1.1]pentane. nih.gov The success of this trapping step relies on the principle of polarity-matched borylation. nih.govnih.gov

Another approach to transition-metal-free difunctionalization involves the 1,2-metalate rearrangement of boronate complexes. wiley.com In this method, a BCP-Grignard reagent, formed in situ from [1.1.1]propellane and a Grignard reagent, reacts with a vinyl boronic ester. The resulting boronate complex undergoes a rearrangement to form a new C-C bond, leading to highly substituted BCP derivatives. nih.govwiley.com This strategy can even be extended to four-component couplings by trapping the resulting alkenyl BCP-boronate complexes with various electrophiles. wiley.com

Electrophilic and Nucleophilic Transformations on the BCP Core

While radical additions are the most common, electrophilic and nucleophilic transformations also provide routes to functionalized BCPs, though they present distinct challenges. nih.gov

Electrophilic activation of [1.1.1]propellane has been historically challenging due to the propensity of the resulting BCP cation to undergo rapid decomposition. nih.govresearchgate.net However, recent work has shown that [1.1.1]propellane can be activated within a halogen bond complex. nih.govresearchgate.net This complexation promotes nucleophilic attack by electron-neutral nucleophiles, such as anilines and azoles, to afford nitrogen-substituted BCPs without decomposition of the cage structure. researchgate.net Computational analysis has been key to understanding how the halogen bonding interaction facilitates the reaction. nih.govresearchgate.net

Nucleophilic addition to the central bond of [1.1.1]propellane offers a complementary approach to radical pathways. rhhz.net Strong nucleophiles, such as "turbo" Grignard reagents or deprotonated amines, can open the propellane ring to form BCP-organometallic or anionic species. nih.govnih.gov These intermediates can then be trapped with electrophiles or used in cross-coupling reactions to introduce a second functional group. nih.govacs.org For example, the reaction of [1.1.1]propellane with organometallic reagents can generate BCP-Grignard or organozinc species, which are versatile intermediates for further functionalization. nih.govchemrxiv.org Additionally, direct nucleophilic substitution on pre-functionalized BCPs, such as 1,3-diiodobicyclo[1.1.1]pentane, provides another pathway to valuable BCP building blocks like BCP-pyridinium salts. acs.org

Transformation TypeKey IntermediateChallengesRecent Advances
Electrophilic BCP CationFacile decomposition/fragmentation of the BCP cage. nih.govresearchgate.netActivation via halogen bond complexes enables reactions with neutral nucleophiles. nih.govresearchgate.net
Nucleophilic BCP Anion/OrganometallicRequires strong, highly reactive nucleophiles.Use of "turbo" Grignard reagents and direct substitution on dihalo-BCPs. nih.govnih.govacs.org

Photocatalytic and Synergistic Catalysis in BCP Functionalization

Photocatalysis has emerged as a powerful tool for the functionalization of [1.1.1]propellane, enabling reactions under mild conditions with high functional group tolerance. nih.govacs.org Visible-light photoredox catalysis can generate a wide variety of radical species from common precursors like organohalides, carboxylic acids, and redox-active esters. nih.govacs.orgnih.gov These radicals then readily add to [1.1.1]propellane to initiate the formation of BCP derivatives. acs.org

This approach is particularly effective for atom-transfer radical addition (ATRA) reactions, often providing superior yields and broader scope compared to classical radical initiation methods. nih.govacs.org The use of photoredox catalysts is essential for generating radicals that are not accessible under traditional "radical chain" conditions. acs.org

Furthermore, synergistic catalysis , which combines photoredox catalysis with another catalytic cycle (e.g., transition metal catalysis or organocatalysis), has opened doors to novel and complex BCP transformations. acs.orgacs.org

Dual Ir/Ni Catalysis: This system has been used for the dicarbofunctionalization of [1.1.1]propellane with alkyl trifluoroborate salts and (hetero)aryl bromides, creating complex scaffolds in a single step. nih.gov

Dual Ir/Cu Catalysis: MacMillan and coworkers developed a C,N-difunctionalization of [1.1.1]propellane using an iridium photocatalyst and a copper catalyst, coupling alkyl radicals and amines across the BCP core. nih.govacs.org A similar synergistic approach has been used for the synthesis of alkyl-alkynyl-substituted BCPs. acs.org

Synergistic Organophotoredox and Hydrogen Atom Transfer (HAT) Catalysis: Anderson and colleagues have utilized a combination of an organic photocatalyst (4CzIPN), a bulky thiol as a HAT agent, and an organocatalyst to achieve the synthesis of α-quaternary and α-chiral BCPs. nih.govacs.orgrsc.org This strategy allows for the creation of previously inaccessible, highly valuable chiral building blocks. rsc.org

These photocatalytic and synergistic methods are particularly well-suited for the late-stage functionalization of complex molecules and drug derivatives, highlighting their significance in medicinal chemistry. nih.govacs.orgnih.gov

Derivatization Strategies and Post Synthetic Functionalization of Bicyclo 1.1.1 Pentane Ketones

Bridgehead Functionalization (C1 and C3 Positions)

Functionalization at the C1 and C3 bridgehead positions of the BCP core is a well-established strategy for creating analogues of mono- and para-substituted benzenes. nih.govresearchgate.net These positions are the most accessible for substitution, often starting from [1.1.1]propellane. acs.orgnih.gov

A programmable and sequential functionalization strategy using BCP bis-boronates offers a modular approach to synthesizing multisubstituted BCPs. nih.govnih.gov This method takes advantage of the different reactivities of the boronic esters at the C2 and C3 positions. nih.gov The bridgehead C3-boronic pinacol (B44631) ester (C3-Bpin) exhibits higher reactivity compared to the C2-Bpin, allowing for selective transformations. nih.govnsf.gov This chemoselectivity is attributed to a greater buildup of negative charge and less steric hindrance in the transition states at the C3 position. nih.gov

This differential reactivity enables a programmed sequence of reactions. For instance, the C3-Bpin can undergo selective transformations, such as ligand exchange with 1,8-diaminonaphthalene (B57835) or coupling with sulfonyl hydrazones, while the C2-Bpin remains largely unreacted. nih.govnsf.gov This allows for the initial installation of a substituent at the C3 position, followed by a subsequent, different functionalization at the C2 position, providing access to C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs. nih.govnih.gov

Reaction Type Reagents Selective Position Outcome
Ligand Exchange1,8-diaminonaphthalene, tolueneC3Formation of C3-Bdan-substituted product
Hydrazone CouplingSulfonyl hydrazoneC3Coupling at the C3 position

This table summarizes the selective reactions of BCP bis-boronates, highlighting the preferential reactivity of the C3 position. nih.govnsf.gov

The acetyl group is a versatile functional handle that can be transformed into a variety of other functional groups, a process known as functional group interconversion. wikipedia.orgfiveable.mesolubilityofthings.com These transformations are fundamental in organic synthesis for creating molecular diversity from a common precursor. fiveable.meimperial.ac.uk

Starting with a BCP ketone, the carbonyl group can undergo a range of reactions. For example, reduction of the ketone can yield a secondary alcohol. This alcohol can then be further functionalized, for instance, by conversion to a leaving group like a tosylate or halide, which can then be displaced by various nucleophiles. imperial.ac.ukvanderbilt.edu Oxidation of the secondary alcohol back to a ketone is also a common transformation. imperial.ac.uk The acetyl group's methyl group can also be a site for functionalization, although this is generally more challenging.

Starting Group Reagents Resulting Group
Ketone (C=O)NaBH₄ or LiAlH₄Secondary Alcohol (CH-OH)
Secondary AlcoholTsCl, pyridineTosylate (OTs)
Secondary AlcoholPBr₃Bromide (Br)
KetoneHydrazine, KOHMethylene (B1212753) (CH₂)

This table provides examples of common functional group interconversions starting from a ketone. solubilityofthings.comimperial.ac.ukvanderbilt.edu

Bridge Functionalization (C2 Position)

Functionalization at the C2 (bridge) position of the BCP scaffold is significantly more challenging than at the bridgehead positions due to the inertness of the C-H bonds. nih.govnsf.gov However, accessing C2-substituted BCPs is of great interest as they can serve as bioisosteres for ortho- and meta-substituted arenes. researchgate.netchemrxiv.org

The primary challenge in C2 functionalization is the strength and steric hindrance of the C-H bonds at the bridge position. nih.govnih.gov Traditional methods often require harsh conditions and can lead to a mixture of products or fragmentation of the BCP core. springernature.comnsf.gov This has historically limited the exploration of C2-substituted BCPs, often necessitating multi-step de novo synthesis for each new analogue. nih.govresearchgate.netnih.gov

Emerging methods are addressing these challenges. One promising strategy involves the use of BCP bis-boronates, where the C2-Bpin group can be functionalized after the more reactive C3-Bpin has been transformed. nih.govnih.gov To achieve selective C2-functionalization while retaining the C3-boronate, the BCP bis-boronate can first be converted into C3-BMIDA or BTIDA esters. This is then followed by oxidation and Giese-type alkylation to yield C2-functionalized products. researchgate.net Another approach is the decarboxylative Minisci heteroarylation of BCP C2-carboxylic acids, which directly couples them with non-prefunctionalized heteroarenes. chemrxiv.org

Regioselective and Stereoselective Transformations on the BCP Scaffold

Achieving regioselectivity and stereoselectivity in the functionalization of the BCP scaffold is crucial for creating well-defined three-dimensional structures for applications in drug discovery. researchgate.net

The inherent strain and unique geometry of the BCP core can influence the selectivity of reactions. For example, in the sequential functionalization of BCP bis-boronates, the regioselectivity is driven by the electronic and steric differences between the bridgehead and bridge positions. nih.gov Stereoselectivity becomes particularly important when introducing chiral centers. Enantioselective C-H functionalization using rhodium catalysts has been shown to be effective for the tertiary C-H bonds at the bridgehead positions. springernature.comnsf.gov For the bridge position, radical-mediated approaches are being developed to control the stereochemical outcome of the functionalization. nih.gov

Late-Stage Modification of Bioactive Molecules Incorporating BCP Ketones

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the rapid diversification of complex bioactive molecules at a late step in the synthesis. acs.orgnih.govresearchgate.net This approach enables the exploration of structure-activity relationships (SAR) without the need for lengthy de novo synthesis of each analogue. nih.govresearchgate.net

BCP ketones are valuable scaffolds for late-stage modification. Their incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability. researchgate.netbldpharm.com The ketone functionality itself can be a site for modification, or it can serve as a directing group for functionalization at other positions on the BCP core. For instance, a BCP analogue of the p38 kinase inhibitor was prepared via a selective functionalization sequence involving cyanation, hydrolysis, esterification, arylation, and amide couplings, demonstrating the utility of BCP intermediates in late-stage modifications. researchgate.net Furthermore, the conversion of BCP carboxylates, derived from the ketone, into isocyanates via a Curtius rearrangement provides access to a wide range of functional groups commonly found in bioactive compounds, such as ureas and carbamates. acs.org

Advanced Structural Analysis and Elucidation of 1 Acetylbicyclo 1.1.1 Pentane and Its Derivatives

Spectroscopic Characterization Techniquesthieme-connect.dechemrxiv.orgnih.govnih.gov

Spectroscopic methods are indispensable for determining the structure of novel compounds. For 1-acetylbicyclo[1.1.1]pentane and its analogues, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy provides a complete picture of the molecular framework and functional groups present.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com For bicyclo[1.1.1]pentane derivatives, NMR is essential for confirming the integrity of the cage structure and determining the substitution pattern.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in structural elucidation. emerypharma.com In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl protons, the bridgehead proton, and the methylene (B1212753) bridge protons. The ¹³C NMR spectrum would similarly display unique resonances for the carbonyl carbon, the quaternary bridgehead carbons, the methine bridgehead, and the methylene carbons of the BCP cage.

Two-dimensional (2D) NMR experiments, like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity. A ¹H-¹H COSY spectrum reveals correlations between coupled protons, for instance, showing the relationship between the bridgehead proton and the adjacent methylene protons in the BCP framework. emerypharma.com An HSQC experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals of the BCP cage. For more complex derivatives, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations, which are crucial for determining stereochemistry. chemrxiv.orgwiley.com

Table 1: Representative NMR Data for Bicyclo[1.1.1]pentane Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide ¹H (DMSO-d₆) 9.09 d 5.8
8.68 t 7.7
8.21 t 7.0
2.97 s -
¹³C (DMSO-d₆) 146.6, 142.5, 127.8, 61.2, 60.7, -4.8 - -

The analysis of one-bond carbon-hydrogen coupling constants (¹J_CH_) provides valuable information about the hybridization of the carbon orbitals. wiley.com In the bicyclo[1.1.1]pentane system, the bridgehead and bridge carbon orbitals exhibit significant rehybridization due to ring strain. The bridgehead carbons involved in bonding to substituents have been shown to have a hybridization of approximately sp², while the bridge carbons are closer to sp².⁵. wiley.com This high degree of s-character in the exocyclic bonding orbitals influences the bond strengths and reactivity of the BCP core. wiley.com Long-range coupling constants, such as the four-bond coupling between the bridgehead protons (⁴J_HH_), are also characteristic of the rigid BCP cage and are sensitive to substituent effects. scielo.org.ar

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationthieme-connect.denih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. algimed.com By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the precise molecular formula. algimed.com For this compound (C₇H₁₀O), the expected exact mass can be calculated and compared to the experimentally determined value, leaving little ambiguity as to the molecular formula. This technique is particularly important for distinguishing between isomers and confirming the successful incorporation of the bicyclo[1.1.1]pentane moiety. For instance, HRMS data for 1-(3-iodobicyclo[1.1.1]pentanyl)pyridinium was reported as having a calculated m/z for [M]⁺ of 271.9931 and a found value of 271.9930, confirming its composition. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identificationthieme-connect.denih.gov

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. studymind.co.uk In the case of this compound, the most prominent and diagnostic absorption band in the IR spectrum would be the carbonyl (C=O) stretch of the ketone. This typically appears as a strong, sharp peak in the region of 1680-1750 cm⁻¹. studymind.co.uk The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the BCP cage and the acetyl methyl group, typically found just below 3000 cm⁻¹. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the entire molecule, including the C-C stretching and bending modes of the BCP skeleton, providing a unique "fingerprint" for the compound. savemyexams.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Ketone C=O ~1680 - 1750 Strong, Sharp
Alkane C-H (sp³) ~2850 - 3000 Medium to Strong

Note: This table is predictive, based on general principles of IR spectroscopy. studymind.co.ukdocbrown.info

X-ray Crystallography for Solid-State Structure Determinationthieme-connect.dechemrxiv.orgwiley.comresearchgate.net

While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. pages.dev This technique provides precise bond lengths, bond angles, and torsional angles, confirming the rigid, cage-like structure of the bicyclo[1.1.1]pentane core. For derivatives of this compound that are crystalline, X-ray diffraction analysis can definitively establish the substitution pattern and the conformation of the acetyl group relative to the BCP cage. For example, the crystal structure of 1,3-diacetylbicyclo[1.1.1]pentane encapsulated within α-cyclodextrin has been determined, unambiguously confirming the connectivity and geometry of the di-substituted BCP core. wiley.com Similarly, the structures of various other functionalized BCPs have been confirmed through this powerful analytical method. thieme-connect.deresearchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
1-(3-Iodobicyclo[1.1.1]pentan-1-yl)pyridinium Iodide
1,3-Diacetylbicyclo[1.1.1]pentane

Confirmation of BCP Core Geometry and Substituent Orientation

The structural integrity of the BCP framework is a cornerstone of its utility as a bioisostere for moieties like the para-substituted benzene (B151609) ring. wiley.comnih.gov Various analytical techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to unequivocally confirm the geometry of the BCP core and the spatial arrangement of its substituents.

In a specific example, the X-ray crystal structure of a 1,3-diacetyl-substituted BCP derivative encapsulated within an α-cyclodextrin dimer unambiguously demonstrated the complete uptake of the BCP molecule and confirmed its core structure. wiley.com Similarly, crystallographic data for a pyridyl derivative of a BCP compound provided clear characterization of the BCP framework. escholarship.org

NMR spectroscopy, including 1H and 13C NMR, serves as a powerful tool for structural elucidation in solution. nih.govresearchgate.net Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), have been used to confirm the inclusion of BCP derivatives within host molecules, providing insights into the proximity of the BCP's CH2 groups to the inner protons of the host and the orientation of the substituents. wiley.com

Table 1: Selected Crystallographic Data for BCP Derivatives

Compound/FeatureReported ValueReference
BCP Transannular Distance1.891(4) Å nih.gov
BCP Transannular Distance1.886(5) Å nih.gov
CBCP···H-CPh Interaction Distance2.694 Å nih.gov
O1···H1 Interaction Distance2.620(5) Å nih.gov

This table presents selected intermolecular distances from X-ray crystallography studies of BCP derivatives, confirming the rigid geometry and revealing key non-covalent interactions.

Investigation of Intermolecular Interactions

The non-covalent interactions engaged by the BCP scaffold are crucial for understanding its role in molecular recognition and its application in drug design. nih.gov While the BCP skeleton itself is generally considered to have limited acidity, studies have revealed that it can participate in specific intermolecular interactions. nih.gov

X-ray crystallographic analysis of BCP derivatives has provided direct evidence of these interactions. For example, in the crystal packing of one BCP derivative, no significant intermolecular interactions were observed, underscoring the limited acidity of the unsubstituted BCP skeleton. nih.gov However, in other derivatives, specific non-covalent interactions have been identified. A notable observation is the activation of the methylene bridge carbons (H2CBCP) towards non-covalent interactions. A CBCP···H-CPh interaction was observed with a distance of 2.694 Å, which is about 93% of the van der Waals radii, indicating a significant and directive interaction that leads to the formation of a non-covalently linked assembly. nih.gov

Furthermore, in a BCP derivative containing pinacolborane units, O···H interactions were observed at a distance of 2.620(5) Å, holding the molecules together in a 3D architecture. nih.gov Computational methods, such as Density Functional Theory (DFT) and Atoms-in-Molecules (AIM) calculations, have been used to further probe these interactions. For one BCP derivative, DFT optimizations showed head-to-tail O···H interactions at a distance of 2.65 Å and weaker C···H interactions at 3.17 Å, which are in good agreement with experimental values. The calculated interaction energy for this dimer was -7.4 kcal/mol, indicating a stable association. nih.gov These findings are critical for predicting how BCP-containing molecules will interact with biological targets. nih.gov

Intermolecular forces such as London dispersion forces are the primary interactions for nonpolar molecules and are influenced by molecular shape. libretexts.orglibretexts.org The generally spherical shape of the BCP core can influence its surface area available for these interactions compared to more linear molecules. libretexts.org

Conformational Analysis and Dynamic Behavior

The rigid nature of the bicyclo[1.1.1]pentane cage is a defining characteristic, severely restricting its conformational freedom. wiley.combldpharm.com Unlike flexible ring systems, the BCP core does not undergo ring-flipping or other major conformational changes. This rigidity is a key advantage in its use as a molecular scaffold, as it provides a well-defined and predictable spatial arrangement of substituents. nih.gov

However, substituents attached to the BCP bridgeheads can still exhibit dynamic behavior, such as rotation around single bonds. The rotational orientation of these substituents can be influenced by both steric and electronic factors. For instance, in the crystal lattice of a BCP derivative, rotational averaging of the electron density associated with the bridging carbon atoms has been observed. nih.gov

NMR spectroscopy is a primary tool for studying the dynamic behavior of molecules in solution. Variable temperature NMR experiments can be used to study the rotational barriers of substituents on the BCP core. researchgate.net In cases where BCP derivatives are incorporated into larger, more complex structures, such as porphyrinoids, 2D NMR spectroscopy has been used to determine the conformation of the pyrrole (B145914) rings relative to the BCP unit. chemrxiv.org These studies have shown that the pyrrole rings can adopt specific conformations, such as a 1,3-alternate arrangement, as observed through both NMR and single-crystal X-ray diffraction analyses. chemrxiv.org

Computational studies further illuminate the conformational landscape. For example, computational analysis was used to understand the stability of radical intermediates in reactions forming 2-substituted BCPs, highlighting the importance of substituent effects on the dynamic processes during a reaction. chemrxiv.org

Theoretical and Computational Studies of the Bicyclo 1.1.1 Pentane System and Its Acetylated Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the molecular and electronic structure of BCP and its derivatives. These methods allow for the detailed examination of properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary tool for studying BCP systems due to its balance of computational cost and accuracy. DFT calculations are widely used to optimize molecular geometries, calculate molecular electrostatic potentials, and analyze the transmission of electronic effects through the rigid BCP cage. nih.govacs.org For instance, studies on 1-X-bicyclo[1.1.1]pentanes, including derivatives where X is an acetyl group (COCH₃), have utilized DFT at the B3LYP/6–311G** level to calculate substituent chemical shifts (SCSs) for ¹³C NMR. researchgate.netresearchgate.net These calculations help elucidate intramolecular interactions and charge transfer phenomena. researchgate.netresearchgate.net

Furthermore, DFT analysis has been instrumental in understanding non-covalent interactions in BCP derivatives. nih.govnih.gov By optimizing geometries and calculating molecular electrostatic potential surfaces, researchers can predict how these molecules will interact in a biological context, which is vital for the design of BCP-containing drug analogues. nih.govnih.gov In studies of more complex systems, DFT calculations have been used to predict conjugation effects in linked BCP scaffolds, revealing changes in the HOMO-LUMO gap upon extension of the molecular rod. rsc.org

Table 1: Applications of DFT in the Study of BCP Derivatives
ApplicationPurposeExample Level of TheoryReference
Geometry OptimizationTo find the lowest energy structure and predict bond lengths/angles.B3LYP/6-311++G acs.org
Molecular Electrostatic Potential (MEP)To visualize charge distribution and predict sites for non-covalent interactions.Not specified nih.gov
NMR Chemical Shift CalculationTo predict and interpret NMR spectra and understand substituent effects.GIAO B3LYP/6–311G researchgate.netresearchgate.net
Analysis of Electronic EffectsTo study the transmission of polar, electronegativity, and π-transfer effects.B3LYP/6-311++G** acs.org
HOMO-LUMO Gap CalculationTo investigate electronic transitions and potential conjugation effects.(RI)-DFT/BP86/def2-TZVP rsc.org

Alongside DFT, ab initio and semi-empirical methods have provided foundational knowledge about the BCP core. High-level ab initio calculations have been employed to determine NMR shielding and spin-spin coupling constants for the parent bicyclo[1.1.1]pentane. rsc.orgresearchgate.net These studies show that while shielding constants are highly dependent on the basis set used, spin-spin coupling constants are very sensitive to the inclusion of electron correlation effects. rsc.org The results from these calculations generally show good agreement with available experimental data. rsc.orgresearchgate.net

Semi-empirical calculations, while less accurate, have also contributed to the understanding of the BCP system's orbital hybridization, with results that align well with those from ab initio methods and experimental data. wiley.com

Table 2: Comparison of Theoretical and Experimental ¹J(C-H) Coupling Constants (Hz) for Bicyclo[1.1.1]pentane
CouplingPositionTheoretical Value (ab initio)Experimental ValueReference
¹J(CH)Bridgehead165.20167.8, 164 researchgate.net
¹J(CH)Bridge144.13144.5, 144 researchgate.net

C and H* denote bridgehead atoms.

Analysis of Molecular Strain and Stability

A defining characteristic of the bicyclo[1.1.1]pentane system is its exceptionally high strain energy, calculated to be between 65 and 68 kcal/mol relative to an unstrained alkane. wiley.comresearchgate.net This value is significantly higher than that of cyclopropane (B1198618) (27.5 kcal/mol). wiley.com The strain originates primarily from the severe angle distortion of the carbon atoms, particularly the inverted tetrahedral geometry at the two bridgehead carbons, which forces significant destabilizing overlap of the rear lobes of bridgehead orbitals. wiley.com The distance between the bridgehead carbons is approximately 1.845 angstroms.

Despite this immense strain, the BCP core is remarkably stable, with thermal stability up to around 300 °C. wiley.com This robustness makes it a viable structural motif in various applications, including medicinal chemistry. bldpharm.comwiley.com Computational methods are essential for quantifying this strain energy. Procedures using computational group equivalents at high levels of theory (e.g., W1BD, G-4, CBS-APNO) provide a direct route to calculating strain energies for complex hydrocarbons like BCP. swarthmore.edu

Table 3: Calculated Strain Energies of BCP and Other Cyclic Hydrocarbons (kcal/mol)
CompoundStrain Energy (W1BD)Strain Energy (G-4)Strain Energy (CBS-APNO)Reference
Bicyclo[1.1.1]pentane66.966.867.1 swarthmore.edu
Cyclopentane7.58.26.6 swarthmore.edu
Prismane142.0143.2144.4 swarthmore.edu

Orbital Hybridization and Bonding Characteristics within the BCP Core

The unique geometry of the BCP core results in unusual orbital hybridization. Analysis based on ¹J C-H coupling constants, supported by ab initio and semi-empirical calculations, has established the hybridization of the carbon orbitals used for substituent bonding. wiley.com The bridgehead carbon orbitals have been determined to be approximately sp², while the bridge carbon orbitals are sp².⁵. wiley.com

This high degree of s-character in the bonding orbitals has two significant consequences:

The bicyclopentyl (B158630) fragment acts as a net electron-withdrawing group. wiley.com

The C-H bonds of the BCP core have a large homolytic bond dissociation energy, making them strong and less reactive towards hydrogen atom abstraction compared to typical saturated hydrocarbons. wiley.com

A key feature of the BCP electronic structure is the significant transannular interaction between the bridgehead positions. wiley.com This "back-lobe-to-back-lobe" interaction, or "through-cage" communication, arises from the overlap of the rear lobes of the bridgehead orbitals and is responsible for the cage's ability to transmit electronic effects. rsc.orgwiley.com

Table 4: Orbital Hybridization in the Bicyclo[1.1.1]pentane Core
PositionHybridizationBasis of DeterminationReference
Bridgehead Carbon (for substituent bonding)sp²¹J C-H coupling analysis, ab initio, semi-empirical calculations wiley.com
Bridge Carbon (for substituent bonding)sp².⁵¹J C-H coupling analysis, ab initio, semi-empirical calculations wiley.com

Investigation of Non-Covalent Interactions and Intermolecular Forces

Understanding the non-covalent interactions of BCP derivatives is critical for their application as bioisosteres, as these forces govern drug-receptor binding. nih.govnih.gov Combined crystallographic and computational studies on various BCP derivatives have provided a detailed map of their interaction profiles. nih.govresearchgate.net These investigations revealed a variety of non-covalent interactions, including halogen bonds (I···I, I···N), hydrogen bonds (N-H···O), and weaker C-H···O and H-C···H-C contacts. nih.govnih.gov

The electronic nature of the bridgehead substituents strongly influences the types of interactions that are formed. nih.gov For example, DFT analysis supported experimental findings that a strong N-H···O contact is formed in the co-crystal of BCP-1,3-dicarboxylate and triethylamine. nih.gov In another derivative, a head-to-tail O···H interaction was identified as a prominent contact with a calculated interaction energy of -7.4 kcal/mol. nih.gov A notable feature of the rigid 3D BCP scaffold is its ability to prevent π-π stacking between appended phenyl rings, an effect that can be beneficial in drug design by reducing non-specific binding. nih.govbldpharm.com

Table 5: Types of Non-Covalent Interactions (NCIs) Observed in BCP Derivatives
Interaction TypeExample SystemMethod of ObservationReference
Halogen Bonding (I···I, I···N)1,3-bisiodobicyclo[1.1.1]pentane +/- DABCOX-ray Analysis, DFT nih.gov
Hydrogen Bonding (N-H···O)BCP-1,3-dicarboxylate + TriethylamineX-ray Analysis, DFT nih.gov
Hydrogen Bonding (C-H···O)BCP derivativesX-ray Analysis nih.gov
Hydrogen Bonding (O···H)BCP derivative 6 (specific structure)X-ray Analysis, DFT nih.gov
van der Waals (H-C···H-C)BCP derivativesX-ray Analysis nih.gov

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article that focuses solely on the applications of the chemical compound “1-Acetylbicyclo[1.1.1]pentane” according to the specific outline provided.

The existing research predominantly discusses the applications of the bicyclo[1.1.1]pentane (BCP) scaffold in general terms, rather than the specific applications of the 1-acetyl derivative. The literature strongly indicates that "this compound" and its close derivatives serve as synthetic intermediates or building blocks for creating more complex molecules. thieme-connect.comthieme-connect.deresearchgate.netlookchem.combldpharm.com

While the broader BCP class of compounds has significant applications in the requested areas, there is no specific information available to suggest that "this compound" itself is used directly as:

A molecular rod or in supramolecular architectures in materials science. nih.govnih.govspringernature.com

A therapeutic agent or for bioisosteric replacement in pharmaceutical discovery. nih.govnih.govnih.govresearchgate.netresearchgate.net

Attributing the general properties and applications of the BCP scaffold to the specific "this compound" compound would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified molecule. Therefore, the requested article cannot be generated with the required level of accuracy and specificity.

Applications of Bicyclo 1.1.1 Pentane Derivatives in Interdisciplinary Research

Application in Pharmaceutical Discovery Research

Strategies for Structure-Activity Relationship (SAR) Studies

Bicyclo[1.1.1]pentane (BCP) derivatives, including 1-Acetylbicyclo[1.1.1]pentane, have emerged as crucial tools in medicinal chemistry, primarily for their role in structure-activity relationship (SAR) studies. The unique, rigid, and three-dimensional structure of the BCP core makes it an excellent bioisostere for commonly used chemical groups such as para-substituted phenyl rings and tert-butyl groups. This substitution is a key strategy in "escaping from flatland," a concept in drug design aimed at moving away from flat, aromatic structures to improve the physicochemical properties of drug candidates.

The replacement of a phenyl ring with a BCP moiety can lead to significant improvements in a compound's solubility, metabolic stability, and membrane permeability, while often maintaining or even enhancing its biological activity. For instance, the substitution of a fluorophenyl ring with a BCP core in a γ-secretase inhibitor resulted in a compound with comparable enzyme inhibitory potency but with markedly improved aqueous solubility and passive permeability rsc.orgnih.gov. This enhancement in biopharmaceutical properties translated to better oral absorption in preclinical models rsc.orgnih.gov.

Table 1: Comparison of Physicochemical Properties of a γ-Secretase Inhibitor and its BCP Analogue

PropertyOriginal Compound (with p-fluorophenyl)BCP Analogue
γ-Secretase Inhibition (IC50) EquipotentEquipotent
Aqueous Solubility LowerSignificantly Improved
Passive Permeability LowerSignificantly Improved
Oral Absorption (in vivo) Lower~4-fold increase in Cmax and AUC

Data compiled from studies on γ-secretase inhibitors where a para-substituted fluorophenyl ring was replaced with a bicyclo[1.1.1]pentane motif. rsc.orgnih.gov

Utility as Versatile Building Blocks in Complex Molecule Synthesis

The unique structural features of bicyclo[1.1.1]pentane derivatives make them highly valuable as versatile building blocks in the synthesis of more complex molecules. Their rigid framework and the ability to introduce functional groups at the bridgehead positions with a defined spatial orientation are particularly advantageous in constructing intricate molecular architectures.

Integration into Click Chemistry Reactions

BCP derivatives have been successfully integrated into the realm of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, BCP-derived azides and terminal alkynes have been synthesized and shown to be effective substrates in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions lookchem.comresearchgate.netenamine.net.

The synthesis of 1-azidobicyclo[1.1.1]pentanes can be achieved through a copper-catalyzed diazo-transfer reaction, while BCP-substituted terminal alkynes can be prepared via Seyferth-Gilbert homologation lookchem.comresearchgate.netenamine.net. These functionalized BCP building blocks can then readily undergo click reactions to form stable 1,2,3-triazole linkages. This methodology allows for the efficient conjugation of the BCP moiety to other molecules, including biomolecules, polymers, and fluorescent dyes. The resulting BCP-triazole conjugates are of significant interest in medicinal chemistry and materials science due to the combined properties of the rigid BCP core and the stable triazole linker. For example, 1-azido-3-iodobicyclo[1.1.1]pentane has been used as a precursor to create various BCP-triazole building blocks through Cu(I)-catalyzed "click" reactions chemrxiv.org.

Peptide and Nucleoside Conjugation

The incorporation of BCP scaffolds into peptides and nucleosides is a growing area of research aimed at developing novel therapeutic agents and biological probes. The rigid BCP core can act as a conformational constraint when incorporated into a peptide backbone or as a substituent on an amino acid side chain. This can lead to peptides with enhanced proteolytic stability and well-defined secondary structures, which are desirable properties for peptide-based drugs. The synthesis of BCP analogues of biologically relevant targets such as peptides and nucleosides has been demonstrated, highlighting the broad applicability of this chemical scaffold rsc.orgresearchgate.net.

Similarly, BCP-derived nucleoside analogues are being explored as potential antiviral and anticancer agents. The BCP moiety can serve as a bioisosteric replacement for the sugar or base component of a nucleoside, leading to compounds with altered metabolic stability and target-binding properties. The preparation of various bicyclo[1.1.1]pentane-derived nucleoside analogues, including pyrimidine and purine analogues, has been reported nih.gov. Furthermore, electrochemical methods have been developed for the synthesis of glycosyl BCP derivatives, paving the way for their broader application in glycoconjugates and chemical biology nih.gov.

Development of Specialized Reagents (e.g., BCP-based phosphine ligands, sulfinates)

The unique geometry of the bicyclo[1.1.1]pentane framework has been exploited in the development of specialized reagents for organic synthesis.

BCP-based phosphine ligands: Diphosphine ligands incorporating a BCP backbone have been synthesized and characterized nih.govhokudai.ac.jpchemrxiv.org. These ligands, which can be considered as three-dimensional isosteres of 1,4-bis(diphenylphosphino)benzene, exhibit a straight, rigid geometry. This structural feature can influence the coordination chemistry and catalytic activity of transition metal complexes. For example, BCP-based diphosphine ligands have been used to generate linear gold complexes and europium-based coordination polymers nih.govhokudai.ac.jpchemrxiv.org. Tris(bicyclo[1.1.1]pentyl)phosphine has been prepared and shown to be an exceptionally small yet electron-donating tri-tert-alkylphosphine, effective in palladium-catalyzed cross-coupling reactions nih.gov.

BCP-based sulfinates: A significant development in this area is the synthesis of the bench-stable sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO2Na) kit.edunih.gov. This reagent serves as a versatile precursor for the synthesis of BCP-containing sulfones and sulfonamides, which are important functional groups in many pharmaceutical compounds kit.edunih.gov. The availability of this stable sulfinate salt circumvents the need to handle the volatile and highly reactive [1.1.1]propellane in later synthetic stages, thereby facilitating the exploration of BCP-sulfur compounds in drug discovery and SAR studies kit.edunih.gov.

Q & A

Q. What are the primary synthetic routes to 1-acetylbicyclo[1.1.1]pentane, and how do reaction conditions influence yields?

this compound is synthesized via photochemical methods starting from [1.1.1]propellane. For example, irradiation of propellane with 2,3-butanedione under UV light at −10°C yields 1,3-diacetylbicyclo[1.1.1]pentane, which can be further hydrolyzed to the dicarboxylic acid derivative . Alternative strategies include carbene insertion into bicyclo[1.1.0]butanes using dichlorocarbene or difluorocarbene precursors, followed by reduction to form the bicyclo[1.1.1]pentane core . Yields depend on solvent choice (e.g., pentane vs. diethyl ether), temperature control, and the purity of intermediates like propellane.

Q. How can the structure and purity of this compound derivatives be validated experimentally?

High-resolution infrared (IR) spectroscopy (0.0015 cm⁻¹ resolution) is critical for detecting strained C–C vibrations unique to the bicyclo[1.1.1]pentane scaffold . X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of bioisosteric analogs like 2-oxabicyclo[2.1.1]hexanes . For purity assessment, gas chromatography (GC) with pentane as a retention time standard is recommended, while nuclear magnetic resonance (NMR) detects residual solvents or byproducts .

Q. What computational methods are used to predict the stability and reactivity of bicyclo[1.1.1]pentane derivatives?

Hartree-Fock (HF/6-31G*) and Møller-Plesset perturbation theory (MP2/6-31G*) calculations are standard for evaluating ionization energies, bond angles, and strain energies. For instance, the bicyclo[1.1.1]pentyl 1-cation is computationally predicted to form more readily than the tert-butyl cation, aligning with experimental observations of its stability . These models also guide synthetic strategies by identifying reactive sites, such as bridgehead positions prone to radical addition .

Advanced Research Questions

Q. How can enantioselective synthesis of bicyclo[1.1.1]pentane derivatives be achieved for chiral drug candidates?

Enantioselective methods involve asymmetric catalysis during key steps like radical acylation or carbene insertion. For example, transition-metal-catalyzed difluorocarbene insertion into bicyclo[1.1.0]butanes enables selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes . Recent advances in chiral auxiliaries or organocatalysts for ketone functionalization (e.g., 1-acetyl derivatives) are under exploration, though challenges remain in controlling stereochemistry at bridgehead positions .

Q. What strategies address the functionalization challenges of secondary bridge positions in bicyclo[1.1.1]pentane?

Secondary bridge functionalization requires overcoming steric hindrance and electronic constraints. Radical-mediated approaches, such as triethylborane-initiated ring-opening of tricyclo[1.1.1.0¹,³]pentane, enable halogenation at bridge positions . Copper-mediated coupling reactions (e.g., cuprate oxidation) allow symmetrical bridgehead-to-bridgehead dimerization, yielding [n]staffanes with controlled chain lengths . Computational modeling (MP2/6-31G*) aids in predicting regioselectivity for electrophilic substitutions .

Q. How does bicyclo[1.1.1]pentane serve as a bioisostere in medicinal chemistry, and what data validate its efficacy?

BCP replaces phenyl rings, tert-butyl groups, or alkynes to improve solubility, metabolic stability, and 3D complexity. In γ-secretase inhibitors, replacing a para-fluorophenyl group with BCP increased aqueous solubility by ~4-fold and oral bioavailability in murine models, as confirmed by X-ray crystallography and pharmacokinetic studies . Similarly, LpPLA2 inhibitors with BCP bioisosteres retained potency while reducing logP values, enhancing drug-likeness .

Q. What methodologies enable late-stage modification of bicyclo[1.1.1]pentane derivatives in drug discovery?

Radical acylation of [1.1.1]propellane with aldehydes under mild conditions allows late-stage introduction of ketone groups (e.g., 1-acetyl derivatives) into bioactive molecules. This method tolerates diverse functional groups, enabling direct modification of complex scaffolds like peptides or heterocycles . Post-functionalization steps (e.g., hydrolysis, amidation) are guided by IR and NMR to monitor reaction progress .

Data Contradictions and Resolution

  • Synthetic Efficiency : Photochemical methods yield crystalline intermediates but require stringent temperature control, whereas carbene insertion offers broader substrate scope but lower yields for halogenated derivatives. Researchers should prioritize method selection based on target functionalization.
  • Bioisosteric Performance : While BCP improves solubility in γ-secretase inhibitors , some analogs (e.g., 2-oxabicyclo[2.1.1]hexanes) exhibit superior aqueous solubility but occupy distinct chemical space . Comparative crystallographic and solubility studies are recommended during lead optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.